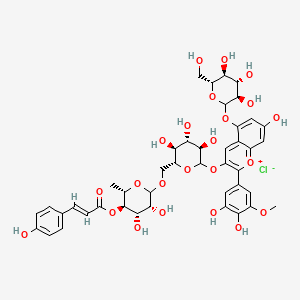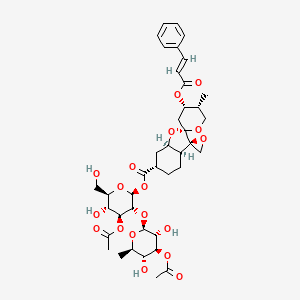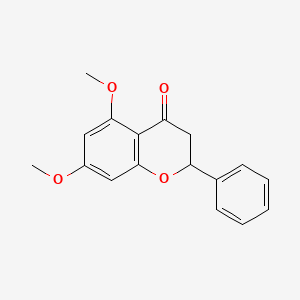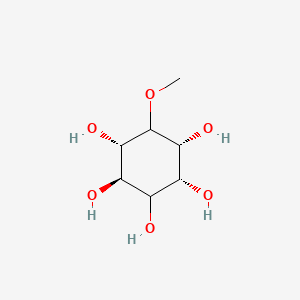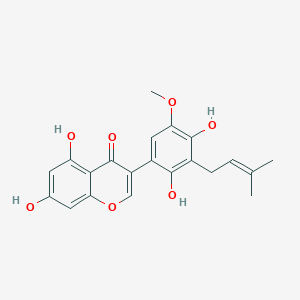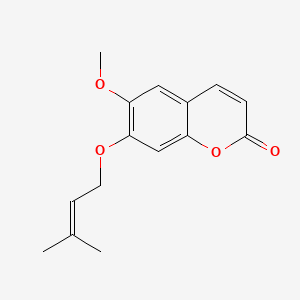
Taxicatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxicatin is a compound with the molecular formula C14H20O8 . It is also known as 3,5-Dimethoxyphenyl-beta-D-glucopyranoside . The carbon atoms in the chemical structure of this compound are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .
Synthesis Analysis
This compound is a cytotoxic drug that is extracted from the leaves of Taxus brevifolia . It has been shown to have anti-tumor and anti-cancer properties, as well as an ability to inhibit the growth of some bacteria . This compound was synthesized from 10-deacetylbaccatin III by eluting it from a silica gel column with chloroform/meth .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H20O8 . The molecular weight of this compound is 316.30 g/mol . The percent composition of this compound is C 53.16%, H 6.37%, O 40.47% .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.31 . It is a crystalline substance with a melting point of 170-170.5°C .
Wissenschaftliche Forschungsanwendungen
A study by Ushiyama and Furuya (1989) in "Phytochemistry" explores the glycosylation of phenolic compounds by root culture of Panax ginseng, including the conversion of taxicatigenin into its glucoside, taxicatin. This process could have implications for the modification and enhancement of certain compounds' properties (Ushiyama & Furuya, 1989).
Research conducted by Rast, Mcinnes, and Neish (1964) in "Phytochemistry" investigates the neutral, water-soluble constituents of twigs from various gymnosperms, including the detection of this compound in Taxus. This work highlights this compound's presence in natural sources and its potential use in chemotaxonomical surveys and biosynthetic studies (Rast, Mcinnes, & Neish, 1964).
A study by Tanaka et al. (2019) in the "International Journal of Molecular Sciences" discusses the therapeutic potentials of taxifolin, a bioactive flavonoid. They highlight its role in the treatment of neurodegenerative diseases associated with amyloid-β, such as cerebral amyloid angiopathy and Alzheimer’s disease, suggesting taxifolin's potential in novel therapeutic strategies for these conditions (Tanaka et al., 2019).
The paper by Cai et al. (2018) in "Frontiers in Pharmacology" examines taxifolin's effects on osteoclastogenesis, both in vitro and in vivo. They found that taxifolin inhibits osteoclastogenesis via regulation of several RANKL signaling pathways, indicating its potential as a therapeutic agent for treating osteoclast-related diseases (Cai et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIMXKVYWJWHE-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-71-1 |
Source


|
| Record name | Taxicatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAXICATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34E0338PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


